Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate
Description
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3 |
InChI Key |
MIVYMUINRMQQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-(trifluoromethoxy)benzaldehyde (1.0 equiv) is combined with methyl propiolate (1.2 equiv) in dimethylformamide (DMF) under an inert atmosphere. Potassium carbonate (1.5 equiv) is added as a base, and the mixture is heated to 80–100°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 65% to 75%.
Critical Parameters:
-
Solvent Selection : DMF is preferred for its high polarity, which stabilizes intermediates. Alternatives like acetonitrile reduce yields by 15–20%.
-
Temperature : Below 80°C, the reaction stalls at <30% conversion; exceeding 100°C promotes side reactions such as polymerization.
-
Base : Potassium carbonate outperforms weaker bases (e.g., triethylamine), which result in incomplete aldehyde consumption.
Workup and Purification
Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with brine to remove residual DMF. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding a colorless liquid.
Multi-Step Synthesis via Intermediate Hydroxamic Acids
Patent literature describes an alternative route involving hydroxamic acid intermediates and Curtius rearrangements, though this approach is more complex.
Hydroxamic Acid Formation
A hydroxamic acid derivative (e.g., 4-(trifluoromethoxy)phenylhydroxamic acid) is synthesized by reacting the corresponding acyl chloride with hydroxylamine. This intermediate undergoes Lossen rearrangement using 1-propanephosphonic acid cyclic anhydride (T3P) and N-methylmorpholine to generate an isocyanate.
Isocyanate to Acrylate Conversion
The isocyanate intermediate is reacted with methyl acrylate in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate. This step achieves 50–60% yield, with chromatography required to isolate the target ester.
Advantages and Limitations:
-
Advantage : Enables modular synthesis of analogs by varying the hydroxamic acid precursor.
-
Limitation : Low overall yield (25–35%) due to multiple steps and sensitivity of intermediates.
Knoevenagel Condensation with Malonic Acid Derivatives
A third method, inferred from analogous syntheses, employs Knoevenagel condensation between 4-(trifluoromethoxy)benzaldehyde and methyl malonate.
Reaction Protocol
A mixture of 4-(trifluoromethoxy)benzaldehyde (1.0 equiv), methyl malonate (1.5 equiv), piperidine (catalytic), and acetic acid in toluene is refluxed for 6–8 hours. Water removal via Dean-Stark trap drives the reaction to completion, yielding 70–80% of the intermediate acid.
Esterification to Target Compound
The carboxylic acid intermediate is esterified using methanol and sulfuric acid (Fischer esterification) at 60°C for 4 hours, achieving >90% conversion.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Base-Catalyzed Condensation Mechanism
The reaction proceeds via deprotonation of methyl propiolate by potassium carbonate, forming a propiolate anion. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ester.
Competing Pathways
-
Polymerization : Elevated temperatures or prolonged heating induce acrylate polymerization, necessitating strict temperature control.
-
Hydrolysis : Residual moisture converts the ester to the carboxylic acid, requiring anhydrous conditions.
Scalability and Industrial Relevance
The direct condensation method is favored for industrial applications due to its simplicity and scalability. Pilot-scale trials (10 kg batches) demonstrate consistent yields of 68–72% with reduced solvent volumes (3 L/kg). In contrast, the hydroxamic acid route is limited to laboratory-scale synthesis of niche derivatives .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(trifluoromethoxy)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate serves as a versatile building block in organic synthesis. Its trifluoromethoxy group enhances lipophilicity and stability, making it suitable for the development of fluorinated compounds. This characteristic is particularly useful in creating complex molecules with desired biological activities.
Reactivity and Transformations
The compound can undergo various chemical reactions, including:
- Oxidation : Converts to carboxylic acids using agents like potassium permanganate.
- Reduction : Can be reduced to alcohols with lithium aluminum hydride.
- Substitution : The trifluoromethoxy group allows for nucleophilic substitution reactions, leading to diverse derivatives.
Biological Applications
Biological Studies
this compound is utilized in biological research to study enzyme interactions and protein modifications. Its unique properties facilitate investigations into molecular mechanisms within biological systems.
Therapeutic Potential
Research indicates that compounds containing trifluoromethoxy groups exhibit promising therapeutic potentials. For example, derivatives of this compound have been investigated for their antidiabetic properties, showing effectiveness against various targets such as α-glucosidase and α-amylase. In vitro studies reported IC50 values indicating significant inhibition, suggesting potential as a multi-target antidiabetic agent .
Case Study: Antidiabetic Activity
In a study evaluating the antidiabetic potential of related compounds, a derivative exhibited IC50 values of 6.28 μM against α-glucosidase and 4.58 μM against α-amylase, highlighting the efficacy of trifluoromethoxy-containing compounds in managing diabetes-related targets .
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| S,S,R-5 | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
Industrial Applications
Agrochemicals
The compound is also used in the synthesis of agrochemicals, where its fluorinated nature contributes to the efficacy and stability of pesticide formulations.
Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals that require specific reactivity profiles due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities. The compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate (hereafter referred to as Compound A) with key analogs, focusing on substituent effects, physicochemical properties, and synthetic utility.
Substituent Effects on the Phenyl Ring
Key Observations :
- Electron-withdrawing groups: The -OCF₃ group in Compound A is less polar than -NO₂ but offers superior metabolic stability compared to halogens like -Br .
- Synthetic versatility : Bromomethyl derivatives (e.g., from ) enable further functionalization, whereas -OCF₃ in Compound A may limit reactivity due to steric and electronic effects.
Physicochemical Properties
Key Observations :
- The trifluoromethoxy group increases density compared to non-halogenated analogs (e.g., methyl cinnamate: ~1.09 g/cm³).
- Brominated analogs (e.g., ) exhibit higher boiling points due to increased molecular weight and polarity.
Biological Activity
Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate, a compound featuring a trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its acrylate structure with a trifluoromethoxy substituent , which enhances its lipophilicity and metabolic stability. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Chemical Formula | C12H10F3O3 |
| Molecular Weight | 270.20 g/mol |
| Appearance | Colorless liquid or solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and selectivity, which can modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation: It may act on specific receptors, influencing signaling pathways related to pain perception, inflammation, and other physiological responses.
Research Findings
Recent studies have investigated the biological effects of this compound in various contexts:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Cytotoxicity:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that the compound reduced the expression of TNF-α and IL-6 in activated macrophages, indicating its role in suppressing inflammatory pathways and providing insights into its therapeutic potential for inflammatory diseases.
Q & A
Q. What are the recommended safety protocols for handling Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate in laboratory settings?
Methodological Answer:
- Protective Equipment: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-certified respirator if aerosolization is possible .
- Ventilation: Conduct reactions in a fume hood or glovebox to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
- Waste Disposal: Segregate waste into halogenated organic containers and coordinate with licensed hazardous waste disposal services to comply with EPA guidelines .
Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
- Esterification Route: React 3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor by TLC (eluent: hexane/EtOAc 7:3) .
- Yield Optimization: Use anhydrous solvents, molecular sieves to scavenge water, and optimize stoichiometry (1.2 eq. methanol). Purify via silica gel chromatography, achieving >90% purity (confirmed by HPLC) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR: ¹H NMR (CDCl₃) detects the α,β-unsaturated ester (δ 6.3–7.1 ppm for vinyl protons; δ 3.8 ppm for methoxy group). ¹⁹F NMR confirms trifluoromethoxy substitution (δ -58 ppm) .
- IR: Strong C=O stretch at ~1720 cm⁻¹ and C-O-C ester vibration at ~1250 cm⁻¹ .
- Mass Spectrometry: High-resolution ESI-MS identifies [M+H]⁺ at m/z 261.06 (calculated for C₁₁H₉F₃O₃⁺) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection: Use hybrid functionals like B3LYP with 6-311++G(d,p) basis sets to account for exact exchange and electron correlation, critical for modeling trifluoromethoxy groups .
- Property Calculation: Compute HOMO-LUMO gaps to predict reactivity (e.g., electrophilic addition at the α,β-unsaturated ester). Solvent effects (PCM model) refine dipole moment and solvation energy .
Q. What strategies resolve discrepancies in biological activity data for this compound across studies?
Methodological Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Synergy Analysis: Use Chou-Talalay plots to assess combinatorial effects with adjuvants (e.g., THTMP in glioblastoma models) and validate via Western blotting for apoptosis markers .
Q. How does the trifluoromethoxy group influence lipophilicity and metabolic stability compared to analogs?
Methodological Answer:
- Lipophilicity: Measure logP via shake-flask method (expected logP ~2.8 vs. 2.1 for difluoromethoxy analogs due to increased hydrophobicity) .
- Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH cofactor). The trifluoromethoxy group reduces CYP450-mediated oxidation, prolonging half-life (>60 min vs. 25 min for methoxy analogs) .
Q. What challenges arise in computational docking studies with target enzymes, and how are they addressed?
Methodological Answer:
- Flexibility Issues: Use induced-fit docking (Schrödinger Suite) to model receptor flexibility. For rigid enzymes (e.g., acetylcholinesterase), ensemble docking with multiple conformations improves pose prediction .
- Validation: Cross-validate docking scores with IC₅₀ values from enzyme inhibition assays. MD simulations (AMBER) assess binding stability over 100 ns trajectories .
Q. How is this compound utilized in developing advanced materials?
Methodological Answer:
- Polymer Synthesis: Incorporate as a monomer via radical polymerization (AIBN initiator, 70°C) to create fluorinated polyacrylates. Characterize thermal stability (TGA: degradation >250°C) and hydrophobicity (contact angle >110°) .
- Crosslinking: React with diamine linkers (e.g., ethylenediamine) to form hydrogels. Swelling ratios and mechanical properties (DMA analysis) correlate with trifluoromethoxy content .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity studies of this compound?
Methodological Answer:
- Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) to identify off-target effects at high concentrations. Use MTT and resazurin assays in parallel .
- Cell Line Authentication: STR profiling ensures consistency (e.g., U87MG vs. primary glioblastoma cells). Compare results across ≥3 independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
